Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795083
InChI: InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H
SMILES: C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6
Molecular Formula: C28H18N2
Molecular Weight: 382.5 g/mol

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl

CAS No.:

Cat. No.: VC13795083

Molecular Formula: C28H18N2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl -

Specification

Molecular Formula C28H18N2
Molecular Weight 382.5 g/mol
IUPAC Name 12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene
Standard InChI InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H
Standard InChI Key HTWMXCZFSCJBEX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl features a hexacyclic framework comprising indole and carbazole moieties fused with a benzene ring. The IUPAC name, 12-phenyl-12,16-diazahexacyclo[11.11.0.0²,¹¹.0³,⁸.0¹⁵,²³.0¹⁷,²²]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene, reflects its intricate topology . Key structural attributes include:

  • Linear conjugation: The planar arrangement of fused rings facilitates π-π interactions, critical for electronic applications .

  • Phenyl substituent: Positioned at the 7th carbon, this group enhances steric bulk and influences solubility.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC28H18N2\text{C}_{28}\text{H}_{18}\text{N}_{2}
Molecular Weight382.5 g/mol
CAS Number1800022-02-9
IUPAC Name12-phenyl-12,16-diazahexacyclo[11.11.0.0²,¹¹.0³,⁸.0¹⁵,²³.0¹⁷,²²]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene
SMILESC1=CC=C(C=C1)N2C3=C4C(=C2)C5=C6C(=C3)C7=CC=CC=C7N6C8=C5C=CC=C8

Synthesis and Reaction Pathways

Conventional Synthetic Approaches

While direct synthesis routes for Benz[g]indolo[2,3-b]carbazole derivatives remain sparingly documented, analogous carbazoles are typically synthesized via:

  • Palladium-catalyzed couplings: Negishi or Suzuki-Miyaura reactions enable aryl-aryl bond formation .

  • Multicomponent reactions: Combining 1,3-diketones, amines, and aldehydes in the presence of solid acid catalysts (e.g., AC-SO3_3H) yields carbazole cores at 240°C with 73% efficiency .

Table 2: Optimized Synthesis Conditions

ParameterValue
CatalystAC-SO3_3H (4.606 mmol/g acidity)
Temperature240°C
Reaction Time2 hours
Yield73%

Mechanistic Insights

The formation proceeds through a 3-cyanoacetamide pyrrole intermediate, followed by intramolecular cyclization. Acidic sites on the catalyst facilitate proton transfer and dehydration, critical for ring closure .

Physicochemical Properties and Stability

Thermal and Photolytic Behavior

The compound exhibits moderate thermal stability but is photosensitive. Storage recommendations include:

  • Temperature: -20°C in inert atmospheres .

  • Light protection: Amber glass containers to prevent photodegradation.

Electronic Characteristics

Solid-state ionization potentials (5.78–5.99 eV) and electron affinities (2.99–3.19 eV) suggest utility in organic semiconductors . Photoluminescence quantum yields up to 58% in thin films highlight potential in OLEDs .

Applications in Research and Industry

Pharmaceutical Intermediates

As a building block for active pharmaceutical ingredients (APIs), the compound’s rigidity and nitrogen content enable interactions with biological targets. Examples include kinase inhibitors and antimicrobial agents .

Optoelectronic Materials

Derivatives functionalized with electron-accepting groups (e.g., trifluoromethylbenzonitrile) demonstrate aggregation-induced emission enhancement (AIEE) and thermally activated delayed fluorescence (TADF), making them viable for host-free OLEDs .

Agrochemical Development

Structural analogs serve as precursors to herbicides and pesticides, leveraging the carbazole scaffold’s bioactivity .

Recent Advances and Future Directions

Catalytic Innovations

Recent work emphasizes recyclable catalysts like AC-SO3_3H, which reduce costs and environmental impact compared to traditional homogeneous acids .

Computational Modeling

Density functional theory (DFT) studies predict charge transport properties, guiding the design of high-mobility organic semiconductors .

Challenges and Opportunities

Scalability of synthesis and functionalization selectivity remain hurdles. Advances in flow chemistry and machine learning-assisted catalyst design may address these limitations.

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